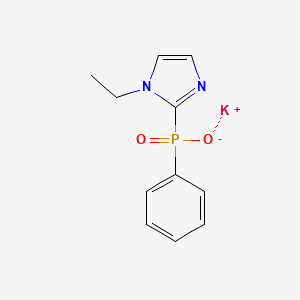![molecular formula C17H13NO6 B3823108 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentanedioic acid](/img/structure/B3823108.png)
2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentanedioic acid
Overview
Description
Benzo[de]isoquinoline-1,3-dione derivatives have been synthesized and studied for their chemosensor properties . These compounds contain an amino group and are synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine .
Synthesis Analysis
The synthesis of these compounds involves further functionalization of the free amino groups leading to imines, amines, thioureas, and hydrazones . The reaction of aromatic aldehydes and 2-hydroxymethylenebenzo[b]thiophen-3-one with the amine gave a series of imines .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a benzo[de]isoquinoline-1,3-dione system .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further reactions with aromatic aldehydes and 2-hydroxymethylenebenzo[b]thiophen-3-one lead to the formation of imines .Mechanism of Action
Future Directions
The future directions in the study of these compounds involve finding simple, mild, green, and efficient synthetic methods . There is also interest in compounds that contain a free amino group capable of further transformation, particularly with the introduction of additional complex-forming fragments and/or fluorophores .
properties
IUPAC Name |
2-(1,3-dioxobenzo[de]isoquinolin-2-yl)pentanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO6/c19-13(20)8-7-12(17(23)24)18-15(21)10-5-1-3-9-4-2-6-11(14(9)10)16(18)22/h1-6,12H,7-8H2,(H,19,20)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYKAZUBQBKDEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C(CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methyl-1,4,6-triphenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3823038.png)

![4-bromo-5-(5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)-2-[(propionyloxy)methyl]tetrahydro-3-furanyl propionate](/img/structure/B3823048.png)
![2-[(acetyloxy)methyl]-5-(5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)tetrahydrofuran-3,4-diyl diacetate](/img/structure/B3823061.png)

![methyl (2S*,4R*)-1-[(6,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B3823072.png)
![3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde](/img/structure/B3823079.png)
acetic acid](/img/structure/B3823086.png)
![1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-L-prolinamide](/img/structure/B3823099.png)


![2-[(benzoyloxy)methyl]-5-(6-methyl-3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B3823127.png)

